12H-Benzofuro[3,2-a]carbazole
Overview
Description
12H-Benzofuro[3,2-a]carbazole: is a heterocyclic compound with the molecular formula C18H11NO. It is characterized by a fused ring system that includes both benzofuran and carbazole moieties. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12H-Benzofuro[3,2-a]carbazole typically involves multi-step reactions. One common method includes the following steps:
Initial Reaction: A mixture of 2-(2-nitrophenyl)dibenzo[b,d]furan, triethyl phosphite, and o-dichlorobenzene is refluxed at 180°C for 24 hours under inert conditions.
Subsequent Steps: The reaction mixture is then subjected to further purification and processing to yield the final product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 12H-Benzofuro[3,2-a]carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzofurocarbazoles .
Scientific Research Applications
Chemistry: 12H-Benzofuro[3,2-a]carbazole is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound derivatives. These studies aim to identify compounds with therapeutic potential, such as anticancer or antimicrobial agents .
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, including optoelectronic devices and sensors .
Mechanism of Action
The mechanism of action of 12H-Benzofuro[3,2-a]carbazole in its various applications involves its interaction with specific molecular targets and pathways. For instance, in OLEDs, the compound’s electronic structure facilitates efficient charge transport and light emission. In biological systems, its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
5H-Benzofuro[3,2-c]carbazole: Known for its use in developing narrowband multi-resonance thermally activated delayed fluorescence emitters.
Dibenzofuran: A simpler structure compared to 12H-Benzofuro[3,2-a]carbazole, used in various chemical syntheses.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the fields of organic electronics and photonics, where such properties are crucial for device performance .
Properties
IUPAC Name |
12H-[1]benzofuro[3,2-a]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERKMBVPWKXOHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)OC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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